2-Bocaminomethyl-indan-2-carboxylic acid
CAS No.: 1360547-53-0
Cat. No.: VC2573740
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1360547-53-0 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-dihydroindene-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(13(18)19)8-11-6-4-5-7-12(11)9-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) |
| Standard InChI Key | KBEKLIXEPFQAMO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1(CC2=CC=CC=C2C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC2=CC=CC=C2C1)C(=O)O |
Introduction
Chemical Structure and Properties
2-Bocaminomethyl-indan-2-carboxylic acid belongs to the class of carboxylic acids and amine derivatives. It features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound's structure consists of an indan core (a benzene ring fused to a cyclopentane ring) with both a carboxylic acid group and a Boc-protected aminomethyl group attached at the C-2 position of the cyclopentane ring.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of 2-Bocaminomethyl-indan-2-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 1360547-53-0 |
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-dihydroindene-2-carboxylic acid |
| InChI | InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(13(18)19)8-11-6-4-5-7-12(11)9-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) |
| InChIKey | KBEKLIXEPFQAMO-UHFFFAOYSA-N |
| Commercial Purity | ≥97% (NLT) |
The compound possesses both acidic (carboxylic acid) and basic (protected amine) functional groups, giving it interesting reactivity patterns . The carboxylic acid functionality allows for typical acid-base chemistry, esterification, and amide bond formation, while the Boc-protected amine can be selectively deprotected under acidic conditions to reveal a reactive primary amine for further transformations.
Spectroscopic Analysis
Spectroscopic techniques are essential for structural confirmation and purity assessment of 2-Bocaminomethyl-indan-2-carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups, including:
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Carboxylic acid C=O stretch: strong absorption around 1700-1725 cm⁻¹
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Carbamate C=O stretch: absorption around 1680-1710 cm⁻¹
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N-H stretch: absorption around 3300-3400 cm⁻¹
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O-H stretch of the carboxylic acid: broad absorption around 3000-3300 cm⁻¹
Mass Spectrometry
Mass spectrometry would be expected to show:
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Molecular ion peak corresponding to M+H⁺ at m/z 292
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Fragment corresponding to loss of the Boc group (m/z 192)
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Fragment corresponding to loss of tert-butyl group (m/z 236)
Chemical Reactions and Reactivity
2-Bocaminomethyl-indan-2-carboxylic acid can participate in several types of chemical reactions, leveraging its dual functionality.
Carboxylic Acid Reactions
The carboxylic acid group can undergo typical transformations, including:
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Amidation: Direct reaction with amines to form amide bonds, potentially using coupling reagents like B(OCH₂CF₃)₃
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Esterification: Reaction with alcohols to form esters
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Reduction: Conversion to primary alcohol using appropriate reducing agents
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Activation: Formation of acid chlorides or active esters for subsequent reactions
Boc Deprotection
The Boc protecting group can be selectively removed under acidic conditions:
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Treatment with trifluoroacetic acid (TFA) in dichloromethane
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Exposure to HCl in dioxane or ethyl acetate
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Use of formic acid
This deprotection reveals a primary amine that can then participate in various reactions, including alkylation, acylation, and peptide coupling.
Orthogonal Reactivity
The presence of both protected amine and free carboxylic acid groups allows for orthogonal reactivity, enabling selective transformations at either functional group. This feature is particularly valuable in multistep synthesis of complex molecules.
Applications and Uses
2-Bocaminomethyl-indan-2-carboxylic acid has several important applications in scientific research and pharmaceutical development.
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting specific biological pathways . The conformationally constrained indan core can impart specific spatial arrangements of functional groups, potentially enhancing binding to biological targets.
Peptide Chemistry
The presence of both a carboxylic acid and a protected amine makes this compound suitable for incorporation into peptides. When introduced into peptide sequences, the indan scaffold can:
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Impart conformational constraints that may enhance target selectivity
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Improve metabolic stability of the resulting peptides
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Alter the physicochemical properties of peptide-based drugs
Medicinal Chemistry Applications
Compounds with similar structural features have found applications in several areas of medicinal chemistry:
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As building blocks for novel analgesics and anti-inflammatory drugs
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In the study of neurotransmitter systems for treatment of neurological disorders
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As components in complex bioactive molecules targeting various disease states
Research and Analytical Applications
In chemical research, 2-Bocaminomethyl-indan-2-carboxylic acid may serve as:
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A reference standard in chromatographic analysis
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A model compound for studying reaction mechanisms
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A building block in combinatorial chemistry libraries
Comparison with Related Compounds
To better understand the significance of 2-Bocaminomethyl-indan-2-carboxylic acid, it is useful to compare it with structurally related compounds.
Comparison with Other Indan Derivatives
Table 2: Comparison of 2-Bocaminomethyl-indan-2-carboxylic acid with Related Indan Compounds
Comparison with Other Boc-Protected Compounds
Table 3: Comparison of 2-Bocaminomethyl-indan-2-carboxylic acid with Other Boc-Protected Compounds
These comparisons highlight both the structural uniqueness of 2-Bocaminomethyl-indan-2-carboxylic acid and its relationship to a family of compounds with established applications in pharmaceutical research and synthetic chemistry.
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